

# A Comparative Spectroscopic Analysis of 5- and 6-Substituted Benzoxazolesulfonyl Chloride Derivatives

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## Compound of Interest

**Compound Name:** *6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-*

**Cat. No.:** B1294906

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5- and 6-substituted benzoxazolesulfonyl chloride derivatives. Benzoxazole scaffolds are significant in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.<sup>[1][2]</sup> The addition of a sulfonyl chloride group provides a reactive handle for further derivatization, making these compounds valuable intermediates in drug discovery. Understanding their spectroscopic properties is crucial for structural confirmation and quality control.

This document summarizes key spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis), offers detailed experimental protocols for their synthesis and analysis, and presents a visual workflow for their characterization.

## Experimental Protocols

### General Synthesis of Benzoxazolesulfonyl Chlorides

The synthesis of substituted benzoxazolesulfonyl chlorides can be approached through several routes. A common method involves the chlorosulfonation of a pre-formed benzoxazole ring. Alternatively, the benzoxazole ring can be constructed from a precursor already containing the sulfonyl chloride moiety.

### Protocol: Chlorosulfonation of a 2-Substituted Benzoxazole

- Starting Material: A 2-substituted benzoxazole (e.g., 2-methylbenzoxazole).
- Reaction: The benzoxazole is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature, typically 0-5 °C, with constant stirring.
- Heating: The reaction mixture is then allowed to warm to room temperature and may be heated (e.g., to 70-80 °C) for several hours to ensure complete reaction. The progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: The mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is the crude sulfonyl chloride derivative.
- Purification: The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., a hexane/ethyl acetate mixture).

This protocol is a generalized procedure and may require optimization for specific substrates.

## Spectroscopic Analysis Methodologies

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.<sup>[3]</sup>
- Samples are dissolved in a suitable deuterated solvent, such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .<sup>[3]</sup>
- Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.<sup>[4]</sup>

### Infrared (IR) Spectroscopy:

- IR spectra are obtained using an FT-IR spectrometer.<sup>[4]</sup>
- Solid samples are typically prepared as KBr pellets.<sup>[5]</sup>
- Spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry (MS):

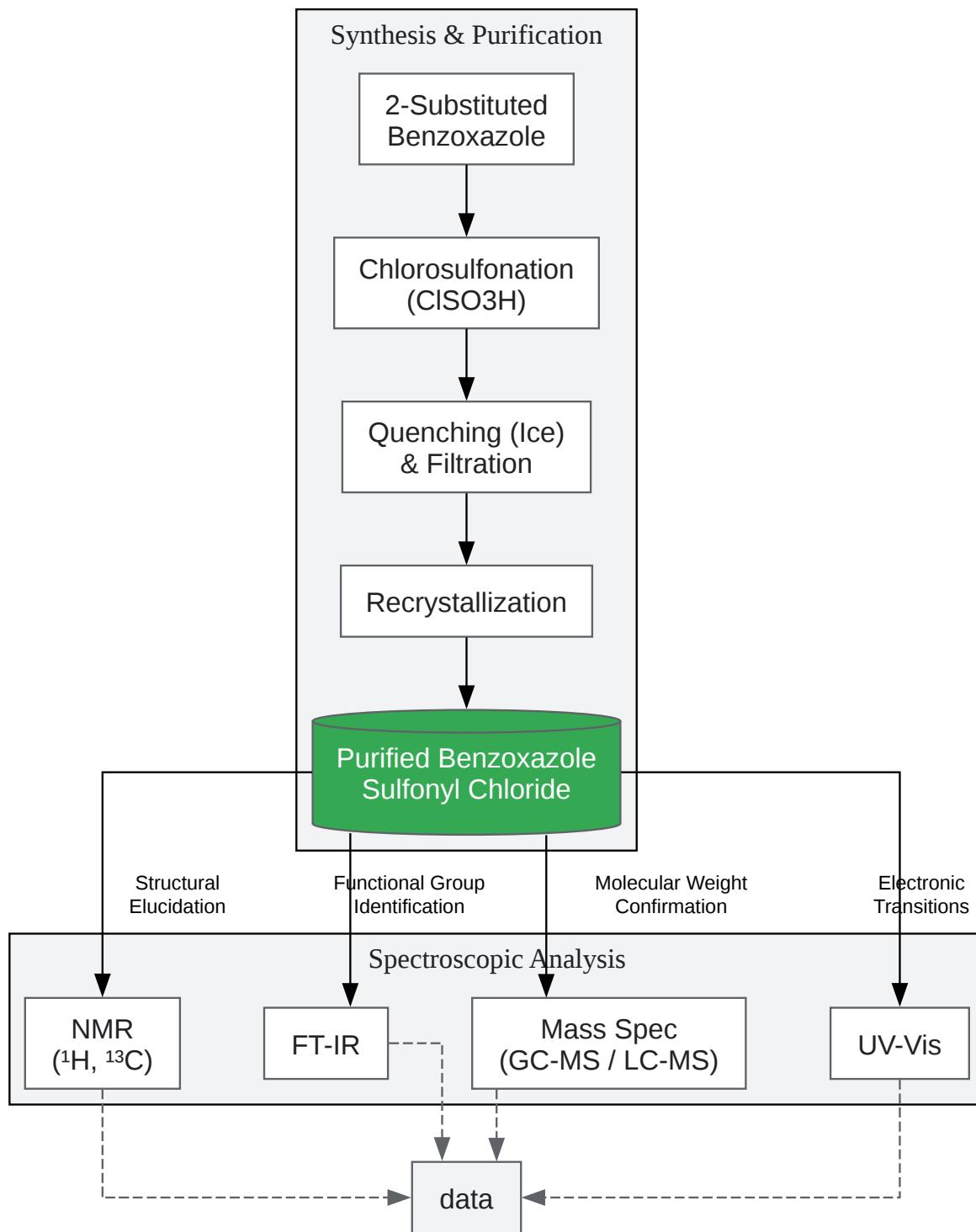
- Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
- Electron Ionization (EI) or Electrospray Ionization (ESI) can be used, depending on the compound's volatility and stability.

### UV-Vis Spectroscopy:

- UV-Vis absorption spectra are measured using a spectrophotometer.[4]
- Samples are dissolved in a spectroscopic grade solvent (e.g., ethanol,  $\text{CH}_2\text{Cl}_2$ ) to a known concentration (e.g.,  $10^{-4}$  M or  $10^{-5}$  M).[8][9]
- Spectra are recorded over a range, typically from 200 to 600 nm, to determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ).[4]

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of substituted benzoxazolesulfonyl chlorides.

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Caption: General workflow for synthesis and spectroscopic analysis.

## Spectroscopic Data Comparison

Direct comparative data for 5- and 6-substituted benzoxazolesulfonyl chloride is limited in published literature. The following tables provide available data for a 5-substituted derivative and representative data for a related 6-substituted heterocyclic sulfonyl chloride to illustrate the expected spectroscopic differences.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

The primary difference in the  $^1\text{H}$  NMR spectra between 5- and 6-substituted isomers lies in the splitting patterns of the aromatic protons on the benzene ring.

Compound	Solvent	H-4	H-6	H-7	Other Signals
2-Methyl-benzoxazole-5-sulfonyl chloride	-	$\delta$ ~8.1-8.2 (d)	$\delta$ ~7.9-8.0 (dd)	$\delta$ ~7.6-7.7 (d)	$\delta$ ~2.7 (s, 3H, $\text{CH}_3$ )
6-Benzothiazole sulfonyl chloride* <sup>[10]</sup>	$\text{CDCl}_3$	$\delta$ 8.73 (s)	-	$\delta$ 8.18-8.20 (d)	$\delta$ 8.35-8.37 (d, H-5), $\delta$ 9.33-9.34 (s, H-2)

\*Note: Data for 6-benzothiazole sulfonyl chloride is used illustratively. The proton numbering and exact shifts will differ for the benzoxazole analog, but the general splitting pattern provides insight.

- 5-Substituted Isomer: Proton H-4 typically appears as a doublet, H-7 as a doublet, and H-6 as a doublet of doublets, resulting from coupling to both H-4 and H-7.
- 6-Substituted Isomer: Protons H-5 and H-7 would appear as doublets, while H-4 would likely be a singlet or a narrow doublet depending on long-range coupling.

### Table 2: Infrared (IR) Spectroscopic Data

The IR spectra are dominated by the characteristic stretches of the sulfonyl chloride group. These are expected to be very similar for both isomers.

Compound	$\nu$ (SO <sub>2</sub> ) asymmetric (cm <sup>-1</sup> )	$\nu$ (SO <sub>2</sub> ) symmetric (cm <sup>-1</sup> )	Other Key Bands (cm <sup>-1</sup> )
General Sulfonyl Chlorides[11]	1370 - 1410	1166 - 1204	~1500-1600 (C=C, C=N), ~3000-3100 (Ar C-H)
2-Methyl-benzoxazole-5-sulfonyl chloride[12]	Strong bands characteristic of SO <sub>2</sub> stretch observed	Strong bands characteristic of SO <sub>2</sub> stretch observed	Bands for methyl and aromatic C-H, C=N, and C=C observed

### Table 3: Mass Spectrometry (MS) Data

The molecular ion peak (M<sup>+</sup>) will be identical for both isomers. The key diagnostic feature is the isotopic pattern of chlorine (<sup>35</sup>Cl/<sup>37</sup>Cl in ~3:1 ratio), resulting in an M+2 peak.

Compound	Molecular Formula	Molecular Weight	Key Fragments & Features
2-Methyl-benzoxazole-5-sulfonyl chloride[6]	C <sub>8</sub> H <sub>6</sub> ClNO <sub>3</sub> S	231.65 g/mol	M <sup>+</sup> at m/z 231, M+2 at m/z 233. Loss of Cl (-35), SO <sub>2</sub> (-64).
6-Substituted Isomer (Expected)	C <sub>8</sub> H <sub>6</sub> ClNO <sub>3</sub> S	231.65 g/mol	Identical M <sup>+</sup> and M+2 peaks. Fragmentation pattern may show subtle differences in ion intensities.

### Table 4: UV-Vis Spectroscopic Data

The position of the sulfonyl chloride group is expected to have a minor effect on the electronic transitions of the benzoxazole core.

Compound Class	Solvent	λmax (nm)	Molar Absorptivity (ε)
General 2-Aryl Benzoxazoles <sup>[4][8]</sup>	Ethanol	330 - 380	$1.8 \times 10^4 - 5.3 \times 10^4$ M <sup>-1</sup> cm <sup>-1</sup>
5- or 6-Substituted Derivatives (Expected)	Ethanol/CH <sub>2</sub> Cl <sub>2</sub>	Likely in the 300-360 nm range	Similar to other benzoxazole derivatives

Subtle shifts in λmax (bathochromic or hypsochromic) may occur depending on the electronic effect of the substituent and its interaction with the benzoxazole chromophore, but significant differences between the 5- and 6-isomers are not anticipated.

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